molecular formula C20H13ClF2N2O5S B11315149 2-Acetyl-4-fluorophenyl 5-chloro-2-[(2-fluorobenzyl)sulfonyl]pyrimidine-4-carboxylate

2-Acetyl-4-fluorophenyl 5-chloro-2-[(2-fluorobenzyl)sulfonyl]pyrimidine-4-carboxylate

Cat. No.: B11315149
M. Wt: 466.8 g/mol
InChI Key: FSRJWMMRXHZCBB-UHFFFAOYSA-N
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Description

2-Acetyl-4-fluorophenyl 5-chloro-2-[(2-fluorophenyl)methanesulfonyl]pyrimidine-4-carboxylate is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of multiple functional groups, including acetyl, fluorophenyl, chloropyrimidine, and methanesulfonyl groups. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Properties

Molecular Formula

C20H13ClF2N2O5S

Molecular Weight

466.8 g/mol

IUPAC Name

(2-acetyl-4-fluorophenyl) 5-chloro-2-[(2-fluorophenyl)methylsulfonyl]pyrimidine-4-carboxylate

InChI

InChI=1S/C20H13ClF2N2O5S/c1-11(26)14-8-13(22)6-7-17(14)30-19(27)18-15(21)9-24-20(25-18)31(28,29)10-12-4-2-3-5-16(12)23/h2-9H,10H2,1H3

InChI Key

FSRJWMMRXHZCBB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)F)OC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)CC3=CC=CC=C3F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetyl-4-fluorophenyl 5-chloro-2-[(2-fluorophenyl)methanesulfonyl]pyrimidine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate precursors, such as 2-chloro-5-fluoropyrimidine and a suitable amine.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 2-fluorophenylboronic acid and a palladium catalyst.

    Acetylation: The acetyl group is introduced through an acetylation reaction using acetic anhydride and a base such as pyridine.

    Methanesulfonylation: The methanesulfonyl group is introduced using methanesulfonyl chloride and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-4-fluorophenyl 5-chloro-2-[(2-fluorophenyl)methanesulfonyl]pyrimidine-4-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl and methanesulfonyl groups.

    Reduction: Reduction reactions can occur at the pyrimidine ring and the fluorophenyl groups.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the fluorophenyl and chloropyrimidine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydride, potassium tert-butoxide, and various organometallic reagents are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Acetyl-4-fluorophenyl 5-chloro-2-[(2-fluorophenyl)methanesulfonyl]pyrimidine-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Biological Research: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Pharmaceutical Development: It serves as a lead compound in the development of new drugs, particularly for conditions where pyrimidine derivatives have shown efficacy.

    Industrial Applications: The compound is used in the synthesis of other complex molecules and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 2-acetyl-4-fluorophenyl 5-chloro-2-[(2-fluorophenyl)methanesulfonyl]pyrimidine-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-fluoropyrimidine: Shares the pyrimidine core and fluorine substitution but lacks the acetyl and methanesulfonyl groups.

    2-Fluorophenylboronic Acid: Contains the fluorophenyl group but lacks the pyrimidine core and other functional groups.

    Methanesulfonyl Chloride: Provides the methanesulfonyl group but is a simpler molecule without the complex structure of the target compound.

Uniqueness

2-Acetyl-4-fluorophenyl 5-chloro-2-[(2-fluorophenyl)methanesulfonyl]pyrimidine-4-carboxylate is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

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